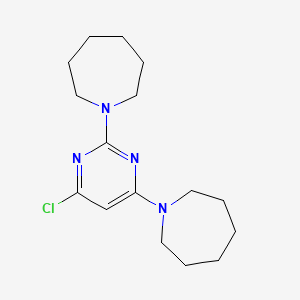![molecular formula C27H26N2O4S B11663046 Methyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11663046.png)
Methyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4-ethyl-5-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE, typically involves several steps. Common synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often require specific catalysts, solvents, and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale reactions using optimized conditions to maximize yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods employed to produce these compounds on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Aplicaciones Científicas De Investigación
METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-Methylquinoline
- 4-Hydroxyquinoline
- 2,4-Diphenyl-2-methyl-1,2-dihydroquinoline
Uniqueness
METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both quinoline and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C27H26N2O4S |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
methyl 2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C27H26N2O4S/c1-5-19-16(3)34-26(24(19)27(31)32-4)29-25(30)21-15-23(28-22-13-8-7-12-20(21)22)17-10-9-11-18(14-17)33-6-2/h7-15H,5-6H2,1-4H3,(H,29,30) |
Clave InChI |
ZAFLULYFGFXPHY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662967.png)
![(2E,5Z)-5-{[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11662974.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11662980.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11662991.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662998.png)
![Ethyl 4-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]piperazine-1-carboxylate](/img/structure/B11663003.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663004.png)
![(5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11663017.png)
![N'-[(Z)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide](/img/structure/B11663021.png)
![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11663028.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11663029.png)

![Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate](/img/structure/B11663035.png)
